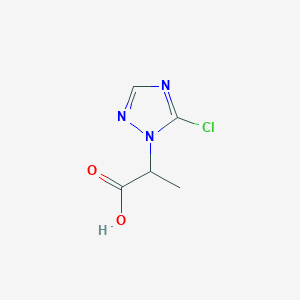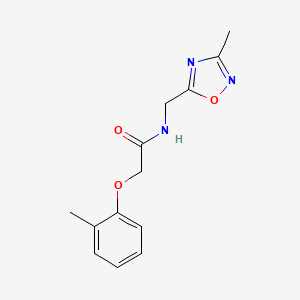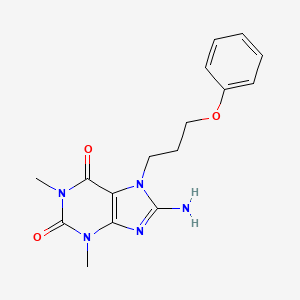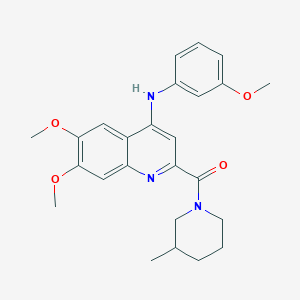
6-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The closest compounds I found are “5-ACETYL-6-METHYL-2-(1-PYRROLIDINYL)NICOTINONITRILE” and “3-Pyridinol, 6-methyl-2-(1-pyrrolidinyl)-”. The former has a molecular formula of C13H15N3O , while the latter has a molecular formula of C10H14N2O .
Chemical Reactions Analysis
Specific chemical reactions involving “6-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile” are not available in the sources I found. For detailed reaction mechanisms and conditions, you might need to refer to specialized chemical literature .Physical And Chemical Properties Analysis
For the related compound “3-Pyridinol, 6-methyl-2-(1-pyrrolidinyl)-”, the predicted boiling point is 393.3±42.0 °C, the predicted density is 1.173±0.06 g/cm3, and the predicted pKa is 5.83±0.48 .Applications De Recherche Scientifique
Synthetic Applications
6-Methyl-2-(1-pyrrolidinyl)-4-(trifluoromethyl)nicotinonitrile is a compound that belongs to a class of chemicals known for their utility in the synthesis of various pyridine derivatives, which have widespread applications in medicinal chemistry and materials science. One study demonstrates the utility of pyridine derivatives in the synthesis of nicotinonitrile derivatives as a new class of non-linear optical (NLO) materials, highlighting their potential in the development of advanced materials for optical applications (Raghukumar et al., 2003). This indicates the broader applicability of such compounds in the fields of photonics and electronics, where NLO materials play a critical role in the fabrication of devices such as modulators, switches, and sensors.
Material Science and Polymer Research
In material science, nicotinonitrile derivatives are explored for their potential in creating novel polyimides with significant thermal stability and mechanical properties. A notable study synthesizes a novel pyridine-containing aromatic dianhydride monomer from nicotinonitrile derivatives, leading to the development of new polyimides. These materials exhibit excellent thermal stability, solubility in aprotic solvents, and outstanding mechanical properties, making them suitable for applications in high-performance polymers and electronics (Wang et al., 2006).
Corrosion Inhibition
The application of nicotinonitrile derivatives extends to corrosion inhibition, where they are used to protect metals from corrosive environments. Research demonstrates the effectiveness of pyridine derivatives in inhibiting steel corrosion in acidic environments, showcasing their potential as corrosion inhibitors. This is particularly relevant in industries where metal components are exposed to harsh chemical conditions, requiring protection to extend their lifespan and maintain their structural integrity (Ansari et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-methyl-2-pyrrolidin-1-yl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3/c1-8-6-10(12(13,14)15)9(7-16)11(17-8)18-4-2-3-5-18/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQXRYLPLVKKBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)N2CCCC2)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-Chlorophenyl)-1,4-oxazepan-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2701361.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone](/img/structure/B2701362.png)
![3-[[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2701364.png)


![3-[4-(5-Ethyl-[1,3,4]thiadiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid](/img/structure/B2701368.png)
![(4-ethylphenyl)[7-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2701371.png)
![8-Cinnamoyl-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2701372.png)
![3-methoxy-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2701374.png)



![tert-butyl (2R,5S)-2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B2701383.png)
![8-(2,4-Dimethoxyphenyl)-1-methyl-3-(2-phenylethyl)-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/no-structure.png)